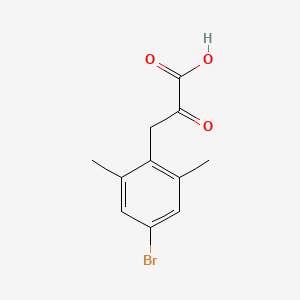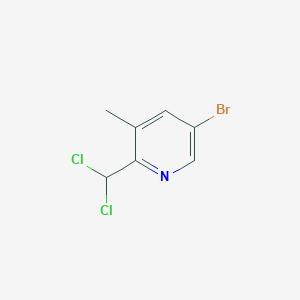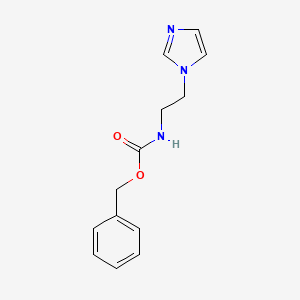![molecular formula C17H17FN6O4S B13699412 (R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid](/img/structure/B13699412.png)
(R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine is a compound known for its role as a ligand in selective autophagy and targeted protein degradation. This compound is particularly significant in the field of proteolysis-targeting chimeras (PROTAC) technology, which is used to degrade specific proteins within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine typically involves multiple steps. The process begins with the preparation of the purine derivative, followed by the introduction of the fluorobenzyl group. The final steps involve the acetylation of the cysteine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the cysteine moiety.
Reduction: Reduction reactions can affect the purine ring system.
Substitution: Substitution reactions can occur at the amino or fluorobenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction can yield dihydropurine derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Plays a role in studying protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and neurodegenerative diseases.
Industry: Utilized in the development of novel materials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine involves its binding to specific molecular targets, such as proteins involved in autophagy. This binding initiates the degradation of these proteins through the ubiquitin-proteasome system. The compound’s fluorobenzyl group enhances its binding affinity and specificity, making it a valuable tool in targeted protein degradation.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-S-(2-amino-9-(4-chlorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine
- N-Acetyl-S-(2-amino-9-(4-methylbenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine
Uniqueness
N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine is unique due to its fluorobenzyl group, which provides enhanced binding properties and specificity. This makes it particularly effective in applications requiring precise targeting of proteins for degradation.
Propiedades
Fórmula molecular |
C17H17FN6O4S |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C17H17FN6O4S/c1-8(25)20-11(15(27)28)7-29-17-21-12-13(22-16(19)23-14(12)26)24(17)6-9-2-4-10(18)5-3-9/h2-5,11H,6-7H2,1H3,(H,20,25)(H,27,28)(H3,19,22,23,26) |
Clave InChI |
DWTZTMSSTASBNX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)
![3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile](/img/structure/B13699356.png)
![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)
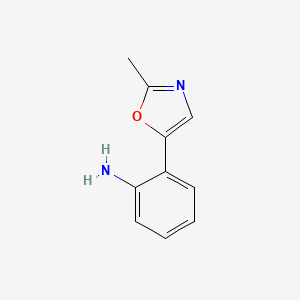
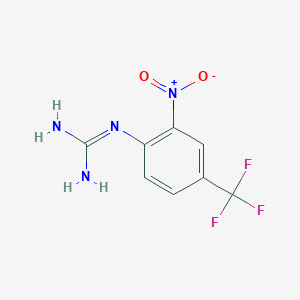
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)
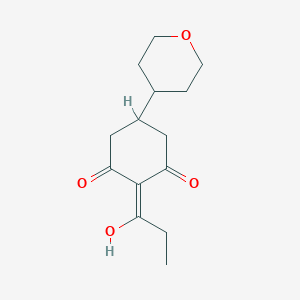
![Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester](/img/structure/B13699377.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)

![Pyrrolo[1,2-b]pyridazine](/img/structure/B13699388.png)
